molecular formula C27H23N3O3 B2828378 (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile CAS No. 956242-10-7

(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2828378
CAS No.: 956242-10-7
M. Wt: 437.499
InChI Key: JBYCDIWNAXLKCO-STZFKDTASA-N
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Description

The compound (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile is a nitrile-functionalized ene derivative featuring a pyrazole core substituted with phenyl and dimethoxyphenyl groups. Its structure includes:

  • A pyrazole ring at position 4 linked to a 3,4-dimethoxyphenyl group and a phenyl group.
  • A prop-2-enenitrile backbone with a 3-methoxyphenyl substituent at position 2 and a pyrazolyl group at position 2.
  • Stereochemistry: The (E)-configuration at the double bond ensures spatial arrangement critical for molecular interactions .

The methoxy substituents enhance lipophilicity and influence electronic effects, which may modulate binding to biological targets .

Properties

IUPAC Name

(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c1-31-24-11-7-8-19(15-24)21(17-28)14-22-18-30(23-9-5-4-6-10-23)29-27(22)20-12-13-25(32-2)26(16-20)33-3/h4-16,18H,1-3H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYCDIWNAXLKCO-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C3=CC(=CC=C3)OC)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=CC(=CC=C3)OC)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the condensation of 3,4-dimethoxyphenylhydrazine with an appropriate diketone to form the pyrazole ring.

    Aldol Condensation: The pyrazole derivative is then subjected to an aldol condensation with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the enone structure.

    Nitrile Addition: Finally, the nitrile group is introduced through a nucleophilic addition reaction using a suitable cyanide source, such as sodium cyanide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile exhibit promising anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that pyrazole-based compounds can induce apoptosis in various cancer cell lines through modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are key players in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thus alleviating inflammation-related conditions .

Antimicrobial Activity

There is evidence supporting the antimicrobial efficacy of pyrazole derivatives against various pathogens. Studies have shown that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways, making them candidates for further development as antimicrobial agents .

Pesticidal Properties

The compound's potential as a botanical pesticide is noteworthy. Research indicates that certain pyrazole derivatives can act as effective insecticides against agricultural pests, providing an eco-friendly alternative to conventional pesticides. This is particularly relevant in the context of increasing resistance among pests to traditional chemical pesticides .

Fungal Resistance

Studies have explored the use of pyrazole derivatives in managing fungal infections in crops. The ability of these compounds to inhibit fungal growth can be leveraged in developing new fungicides, thereby enhancing crop yield and sustainability .

Data Table: Summary of Applications

Application TypeDescriptionRelevant Studies
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory EffectsInhibits cyclooxygenase enzymes
Antimicrobial ActivityDisrupts bacterial cell walls
Pesticidal PropertiesActs as an insecticide against agricultural pests
Fungal ResistanceInhibits fungal growth in crops

Case Study 1: Anticancer Properties

A recent investigation into the anticancer effects of pyrazole derivatives revealed that one such compound significantly reduced tumor size in xenograft models by inducing apoptosis through the mitochondrial pathway. This study highlights the therapeutic potential of structurally similar compounds like this compound .

Case Study 2: Agricultural Efficacy

In field trials, a formulation containing a pyrazole derivative demonstrated over 80% efficacy against common agricultural pests, significantly outperforming traditional pesticides while showing lower toxicity to beneficial insects . This supports the viability of developing eco-friendly pest management solutions.

Mechanism of Action

The mechanism by which (E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. For example, its anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name Core Structure Substituents Stereochemistry Key Functional Groups
Target Compound Pyrazole 3,4-Dimethoxyphenyl, phenyl, 3-methoxyphenyl, nitrile E Methoxy, nitrile
(Z)-3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile Pyrazole 3,4-Dimethoxyphenyl, phenyl, 1-methylbenzimidazole Z Benzimidazole, nitrile
(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile Thiazole 3,4-Dimethoxyphenyl, 4-nitrophenylamino E Thiazole, nitro, nitrile
Curcumin analog (3e) Cyclopentanone 3,4-Dimethoxybenzylidene, 3,4-dimethoxyacryloyl E Carbonyl, methoxy
(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile Prop-2-enenitrile 3,4-Dimethoxyphenyl E Nitrile, methoxy

Key Observations :

  • The pyrazole core in the target compound differentiates it from thiazole (), cyclopentanone (), and simpler enenitriles ().
  • The Z vs.
  • Functional group diversity : Nitriles enhance polarity, while methoxy groups improve membrane permeability .

Key Observations :

  • Antioxidant activity correlates with hydroxyl and methoxy groups in curcumin analogs ().
  • ACE inhibition is strongest in analogs with hydroxylated methoxy groups (e.g., 3d in ). The target compound’s pure methoxy substituents may reduce ACE affinity.
  • Tyrosinase inhibition is prominent in compounds with extended conjugated systems (e.g., 3e in ). The pyrazole core in the target compound could offer similar conjugation benefits, but data is lacking.

Physicochemical Properties

Table 3: Predicted Properties of Selected Compounds

Compound Name Molecular Weight LogP (Predicted) Hydrogen Bond Donors/Acceptors
Target Compound ~457.5 g/mol ~3.8 0/6
(Z)-Benzimidazole analog ~439.5 g/mol ~4.2 1/6
Thiazole derivative 408.4 g/mol ~3.5 2/7
Curcumin analog (3e) 460.5 g/mol ~2.9 0/8

Key Observations :

  • The target compound’s higher LogP (3.8) suggests greater lipophilicity than curcumin analogs, favoring membrane penetration.
  • Low hydrogen-bond donors (0) may reduce solubility in aqueous media compared to thiazole derivatives ().

Biological Activity

(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methoxyphenyl)prop-2-enenitrile is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with various aromatic groups, which contributes to its biological activity. The structural formula is represented as follows:

C26H21N3O2\text{C}_{26}\text{H}_{21}\text{N}_{3}\text{O}_{2}

Key Features

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC26H21N3O2
CAS Number127662-44-6

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Antioxidant Activity

Studies suggest that the compound possesses significant antioxidant properties. It may scavenge free radicals and inhibit oxidative stress, which is crucial for preventing cellular damage.

Anti-inflammatory Effects

The compound has been investigated for its potential to modulate inflammatory pathways. It appears to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase, which are key players in the inflammatory response .

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer activity. It has shown promising results in inhibiting the proliferation of cancer cell lines, particularly in breast cancer models (e.g., MCF-7 cells) through mechanisms involving apoptosis and cell cycle arrest .

Analgesic and Antimicrobial Activities

The compound's analgesic effects have been noted in various studies, along with potential antimicrobial properties against specific pathogens. These effects are attributed to its ability to interfere with pain signaling pathways and microbial growth mechanisms .

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells:

  • Enzyme Inhibition : It inhibits enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators.
  • Radical Scavenging : The structure allows it to effectively neutralize free radicals, thereby mitigating oxidative damage.
  • Cell Cycle Regulation : In cancer cells, it may induce cell cycle arrest and promote apoptosis through modulation of signaling pathways related to cell survival .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects on MCF-7 breast cancer cells, this compound was tested using the MTT assay. Results indicated a significant reduction in cell viability with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Assessment

Another study assessed the anti-inflammatory potential using carrageenan-induced paw edema in rats. The compound demonstrated a dose-dependent reduction in edema comparable to indomethacin, a well-known anti-inflammatory drug .

Q & A

Q. Example Protocol :

StepReagents/ConditionsPurpose
1Triethyl orthoformate, acetic anhydride, reflux (5 h)Cyclization and nitrile formation
2THF recrystallizationPurification of product
3TLC (iodine visualization)Purity verification

Basic Question: What techniques are recommended for structural characterization of this compound?

Methodological Answer:
Combine X-ray crystallography (using SHELXL for refinement ) with spectroscopic methods :

  • Single-Crystal X-ray Diffraction : Resolve stereochemistry (e.g., E/Z configuration) and confirm substituent positions .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify methoxy group integration and aromatic proton environments .
  • IR Spectroscopy : Identify nitrile (C≡N) stretches (~2200 cm1^{-1}) and conjugated enone systems .

Cross-Validation : Overlay experimental and computational (DFT) IR/NMR spectra to resolve ambiguities .

Advanced Question: How should researchers address contradictions between spectroscopic data and crystallographic results?

Methodological Answer:
Contradictions (e.g., NMR suggesting flexibility vs. X-ray showing rigidity) require:

Dynamic NMR Studies : Variable-temperature 1H^1H-NMR to detect rotational barriers in the prop-2-enenitrile moiety .

Twinned Crystal Analysis : Use SHELXD/SHELXE to resolve twinning or disorder in X-ray data .

Computational Validation : Compare crystallographic torsion angles with molecular dynamics (MD) simulations .

Case Example : If X-ray shows planar pyrazole rings but NMR indicates conformational mobility, MD simulations can model low-energy conformers .

Advanced Question: What computational strategies are effective for modeling this compound’s interactions with biological targets?

Methodological Answer:
For docking or QSAR studies:

  • Ligand Preparation : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level .
  • Target Selection : Prioritize kinases or cytochrome P450 enzymes, given structural similarity to pyrazole-based inhibitors .
  • Binding Affinity Prediction : Use AutoDock Vina with flexible side chains in the active site .

Validation : Compare docking poses with crystallographic ligand-protein complexes (e.g., PDB entries for pyrazole derivatives) .

Advanced Question: How can regioselectivity challenges in pyrazole functionalization be addressed?

Methodological Answer:
Control regioselectivity via:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to block reactive hydroxyls during synthesis .
  • Microwave-Assisted Synthesis : Enhance yields of 1,3,5-trisubstituted pyrazoles by reducing side reactions .
  • Catalytic Systems : Employ Pd(OAc)2_2 for Suzuki-Miyaura couplings at the 4-position of the pyrazole ring .

Example : In analogous compounds, TBS protection enabled selective functionalization at the 3-position .

Advanced Question: What experimental approaches are suitable for studying degradation pathways under acidic/basic conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic Conditions : Reflux in 0.1M HCl (6 h) to assess nitrile hydrolysis to amides .
    • Basic Conditions : Treat with NaOH (0.1M, 70°C) to monitor methoxy group demethylation .
  • Analytical Tools :
    • HPLC-MS : Identify degradation products using C18 columns and ESI+ ionization .
    • Kinetic Analysis : Plot degradation rates using Arrhenius equations to predict shelf-life .

Key Insight : BBr3_3-mediated deprotection (e.g., removing methoxy groups) can simulate hydrolytic degradation .

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